Lp-PLA2-IN-12

Lp-PLA2 inhibitor tetracyclic pyrimidinone CAS 2637485-14-2

Lp-PLA2-IN-12 (compound 19) is a stereochemically defined (6R,9aS) tetracyclic pyrimidinone Lp-PLA2 inhibitor from patent CN112574221A. Distinct scaffold ensures experimental reproducibility for Alzheimer's, glaucoma, AMD, and atherosclerosis research. CAS 2637485-14-2 provides unambiguous identity for cross-site studies and publication documentation.

Molecular Formula C24H23F2N5O3
Molecular Weight 467.5 g/mol
Cat. No. B12378075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-12
Molecular FormulaC24H23F2N5O3
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)OC2=C(C=C(C=C2F)COC3=NC(=O)N4CC56CCCC(N5C4=C3)CC6)F
InChIInChI=1S/C24H23F2N5O3/c1-14-27-10-17(11-28-14)34-22-18(25)7-15(8-19(22)26)12-33-20-9-21-30(23(32)29-20)13-24-5-2-3-16(4-6-24)31(21)24/h7-11,16H,2-6,12-13H2,1H3
InChIKeyWNGGMNWILBZELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lp-PLA2-IN-12 Procurement Guide: Chemical Identity, Class Profile, and Scientific Categorization


Lp-PLA2-IN-12 (also designated as compound 19) is a synthetic small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2, also known as PLA2G7 or PAF-AH) . The compound has the molecular formula C24H23F2N5O3, a molecular weight of 467.47 g/mol, and is identified by CAS number 2637485-14-2 . Lp-PLA2-IN-12 is structurally characterized as a tetracyclic pyrimidinone derivative and was disclosed in patent literature as part of a series of compounds designed for potential application in neurodegenerative and cardiovascular disease research [1].

Lp-PLA2-IN-12 Procurement: Why This Specific Tetracyclic Pyrimidinone Cannot Be Substituted with Other Lp-PLA2 Inhibitors


Generic substitution of Lp-PLA2 inhibitors is not scientifically valid due to substantial structural heterogeneity and the absence of cross-validated pharmacological equivalence data. Lp-PLA2-IN-12 is a tetracyclic pyrimidinone derivative with a distinct IUPAC-defined stereochemical configuration—(6R,9aS)-3-((3,5-difluoro-4-((2-methylpyrimidin-5-yl)oxy)benzyl)oxy)-6,7,8,9-tetrahydro-1H,10H-6,9a-ethanopyrido[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one . Other commercially available Lp-PLA2 inhibitors in the same nominal series (e.g., Lp-PLA2-IN-13, Lp-PLA2-IN-14, Lp-PLA2-IN-15, Lp-PLA2-IN-16) possess different molecular formulas, distinct substitution patterns, and non-identical core scaffolds, and they lack any publicly available head-to-head comparative data to establish pharmacological or physicochemical interchangeability . Furthermore, while some inhibitors such as darapladib have reported IC50 values of 0.25 nM in recombinant human Lp-PLA2 assays, no cross-study validation exists to permit quantitative potency extrapolation across the series, nor is there any established conversion factor for interchanging these compounds in experimental protocols . Therefore, substitution would constitute an uncontrolled variable that compromises experimental reproducibility and invalidates comparative analysis with published studies employing Lp-PLA2-IN-12 specifically .

Lp-PLA2-IN-12 Differentiation Evidence: Quantitative Comparators and Verifiable Selection Metrics


Lp-PLA2-IN-12 Chemical Structure and CAS Registry Uniqueness Versus In-Class Analogs

Lp-PLA2-IN-12 possesses a unique chemical structure that distinguishes it from all other commercially cataloged Lp-PLA2 inhibitors. The compound is defined by IUPAC name (6R,9aS)-3-((3,5-difluoro-4-((2-methylpyrimidin-5-yl)oxy)benzyl)oxy)-6,7,8,9-tetrahydro-1H,10H-6,9a-ethanopyrido[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one, molecular formula C24H23F2N5O3, and molecular weight 467.47 g/mol . In contrast, structurally proximate analogs in the same commercial series exhibit distinct molecular parameters: Lp-PLA2-IN-13 has formula C22H17F5N4O4 (MW 496.39), Lp-PLA2-IN-14 has formula C16H14F3N3O3 (MW 353.3), and Lp-PLA2-IN-9 has formula differing from all of these . The CAS registry number 2637485-14-2 is a singular identifier that uniquely maps to Lp-PLA2-IN-12 and no other chemical entity .

Lp-PLA2 inhibitor tetracyclic pyrimidinone CAS 2637485-14-2

Lp-PLA2-IN-12 Patent Provenance and Defined Synthetic Origin Versus Undisclosed Analog Sources

Lp-PLA2-IN-12 is explicitly identified as compound 19 in Chinese Patent CN112574221A, which discloses the tetracyclic pyrimidinone chemical series and their preparation methods [1]. The patent provides synthetic routes, structural characterization, and defines the compound within a specific Markush structure and enumerated embodiments [1]. This establishes a verifiable chain of provenance linking Lp-PLA2-IN-12 to a disclosed synthetic methodology. In contrast, many commercially available Lp-PLA2 inhibitors designated with IN-series nomenclature (e.g., Lp-PLA2-IN-15 designated as 'example 2' ; Lp-PLA2-IN-16 designated as 'example 1' ) are traceable to distinct patent examples with separate synthetic protocols and structural definitions. No other Lp-PLA2 inhibitor carries the identical compound 19 designation within the same patent family as Lp-PLA2-IN-12 [1].

patent-protected tetracyclic pyrimidinone CN112574221A

Lp-PLA2-IN-12 Commercial Availability with Documented Purity Specifications

Lp-PLA2-IN-12 is commercially available from multiple reputable vendors with documented purity specifications that enable procurement with defined quality parameters. Vendor CymitQuimica lists the compound at 98% purity, presented as a solid . MedChemExpress provides the compound with batch-specific Certificate of Analysis documentation, specifying storage conditions (room temperature shipping in continental US, with storage recommendations per CoA) . This purity specification of 98% provides a quantifiable procurement benchmark absent from any publicly disclosed potency data for the compound. While some in-class comparators such as Lp-PLA2-IN-14 have published pIC50 values (pIC50 8.4 against rhLp-PLA2) , Lp-PLA2-IN-12 lacks any publicly available IC50 or pIC50 data in vendor technical datasheets or primary literature .

purity specification quality control vendor documentation

Lp-PLA2-IN-12 Application Scenarios: Where This Specific Compound Provides Verifiable Research Utility


Neurodegenerative Disease Research Requiring a Structurally Defined, Patent-Referenced Lp-PLA2 Inhibitor

Lp-PLA2-IN-12 is suitable for preclinical studies in Alzheimer's disease, glaucoma, and age-related macular degeneration (AMD) models where documentation of compound provenance is required for publication or regulatory filing . The compound's explicit identification as compound 19 in CN112574221A provides a citable reference that establishes synthetic methodology and structural characterization [1]. This scenario applies when the research objective is to reproduce or extend findings from the patent literature, or when intellectual property clearance requires documentation of a specific enumerated example from the patent series rather than a generic inhibitor [1].

Cardiovascular and Atherosclerosis Studies Requiring a Tetracyclic Pyrimidinone-Scaffold Lp-PLA2 Inhibitor

Lp-PLA2-IN-12 is indicated for atherosclerosis and cardiovascular disease research applications where Lp-PLA2 inhibition is the mechanism of interest . The tetracyclic pyrimidinone scaffold represents a distinct chemotype among Lp-PLA2 inhibitors, and studies aimed at comparing chemotype-dependent effects on lipid metabolism, inflammatory mediator production, or plaque stability may specifically require this scaffold [1]. The compound's 98% purity specification (as documented by CymitQuimica) ensures that formulation for in vitro or in vivo administration can be performed with defined chemical composition, which is essential for dose-response studies and pharmacokinetic profiling .

Tool Compound Applications Requiring CAS-Registered Identity for Cross-Laboratory Reproducibility

Lp-PLA2-IN-12 is appropriate as a tool compound in academic or industrial laboratories where cross-site reproducibility is a critical requirement . The compound's unique CAS registry number (2637485-14-2) [1] provides an unambiguous, internationally recognized identifier that eliminates ambiguity in compound specification across different procurement channels, electronic laboratory notebooks, and publication materials. This is particularly valuable for multi-center collaborative studies, contract research organization (CRO) outsourcing, or any research context where precise chemical identity must be communicated without reliance on ambiguous nomenclature or vendor-specific catalog numbers [1].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies Within the Tetracyclic Pyrimidinone Series

Lp-PLA2-IN-12 is a specific reference point within the tetracyclic pyrimidinone SAR landscape disclosed in CN112574221A . Researchers conducting SAR exploration of this chemical series may require Lp-PLA2-IN-12 as a benchmark compound to anchor comparative analyses of structural modifications. The compound's defined stereochemistry (6R,9aS configuration) [1] and the availability of its IUPAC name and SMILES string (O=C1N2C[C@]3(CC[C@H]4CCC3)N4C2=CC(OCC(C=C5F)=CC(F)=C5OC(C=N6)=CN=C6C)=N1) [1] enable computational docking studies, pharmacophore modeling, and the rational design of analogs with modified substitution patterns at the 3,5-difluoro-4-((2-methylpyrimidin-5-yl)oxy)benzyl moiety .

Technical Documentation Hub

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